N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a nitrogen- and sulfur-containing heterocyclic molecule with a tricyclic core structure, featuring a 2-fluorophenyl acetamide moiety and a 4-methylphenylmethyl substituent. The presence of sulfur (thia) and multiple nitrogen atoms in the tricyclic system may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S2/c1-15-8-10-16(11-9-15)13-30-24(32)22-21(17-5-4-12-27-23(17)34-22)29-25(30)33-14-20(31)28-19-7-3-2-6-18(19)26/h2-12H,13-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPHHOUHADXJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Molecular and Pharmacokinetic Properties of Analogues
| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aqueous Solubility (µM) |
|---|---|---|---|---|---|
| Target Compound | 528.5* | 3.8* | 2 | 7 | 12.3* |
| N-cyclohexyl-2-(4-fluorophenyl)-acetamide | 334.2 | 2.5 | 2 | 4 | 45.6 |
| Aglaithioduline | 312.3 | 2.9 | 3 | 5 | 28.4 |
| SAHA (Vorinostat) | 264.3 | 1.7 | 3 | 4 | 210.0 |
Key Observations :
- The target compound exhibits higher molecular weight and LogP compared to simpler fluorophenyl acetamides (e.g., N-cyclohexyl-2-(4-fluorophenyl)-acetamide ), suggesting improved membrane permeability but reduced solubility.
Bioactivity and Mechanism
- Enzyme Inhibition : The thia-triaza scaffold shares structural motifs with HDAC inhibitors (e.g., SAHA), but computational docking studies suggest divergent binding modes due to steric bulk from the tricyclic system .
- Antimicrobial Activity : Analogues with fluorophenyl and sulfur-containing groups (e.g., derivatives in ) show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL), but the target compound’s larger size may limit diffusion through bacterial membranes.
- Cytotoxicity : Preliminary in vitro data on similar tricyclic compounds indicate IC₅₀ values of 5–20 µM in cancer cell lines, linked to apoptosis induction via ROS modulation .
Computational Similarity Metrics
- Tanimoto Coefficient : The target compound shows 65–70% similarity to HDAC inhibitors (e.g., SAHA) and 55% to fluorophenyl antimicrobials, based on fingerprint analysis .
- Graph-Based Comparison : Graph-theoretical methods highlight divergent connectivity in the tricyclic core compared to bicyclic HDAC inhibitors, reducing overlap in predicted binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
